Cas no 968-93-4 (testolactone)

Testolactone is a steroidal aromatase inhibitor that functions by selectively inhibiting the enzyme aromatase, thereby reducing the conversion of androgens to estrogens. This compound is primarily utilized in clinical and research settings to study estrogen-dependent conditions, such as certain forms of breast cancer. Its steroidal structure distinguishes it from non-steroidal aromatase inhibitors, offering a unique mechanism of action. Testolactone is valued for its specificity and has been investigated for its potential role in hormone modulation. It is typically administered orally and has been subject to studies evaluating its pharmacokinetics and metabolic effects. The compound remains a subject of interest in endocrinology and oncology research.
testolactone structure
testolactone structure
Product Name:testolactone
CAS No:968-93-4
MF:C19H24O3
MW:300.392066001892
CID:40427
PubChem ID:13769
Update Time:2025-06-08

testolactone Chemical and Physical Properties

Names and Identifiers

    • testolactone
    • -TESTOLACTONE
    • 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren
    • 1,2-dehydrotestololactone
    • 1,2-didehydro-testololacton
    • 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione
    • 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone
    • 1-dehydrotestololactone
    • delta(1)-dehydrotestolactone
    • Δ1-Testolactone
    • TESTOLACTONE,USP24
    • Testosterone
    • 17a-oxa-D-homo-1,4-androstadien-3,17-dione
    • fludestrin
    • sq9538
    • teolit
    • teslac
    • teslak
    • testolacton
    • testololactone
    • 1,2-Didehydrotestololactone
    • 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone
    • (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)
    • 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)
    • D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)
    • Testololactone, 1-dehydro- (7CI)
    • 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione
    • 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-
    • MeSH ID: D013738
    • NSC 23759
    • SQ 9538
    • Δ1-Dehydrotestololactone
    • Δ1-Testololactone
    • TESTOLACTONE [USP-RS]
    • 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone
    • Testolactona [INN-Spanish]
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione
    • 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone
    • Testolactona (INN-Spanish)
    • Testolactonum (INN-Latin)
    • BDBM50367848
    • BPEWUONYVDABNZ-DZBHQSCQSA-N
    • TESTOLACTONE (USP IMPURITY)
    • D00153
    • CS-5268
    • TESTOLACTONE [WHO-DD]
    • CHEMBL1571
    • delta(1)-Testolactone
    • .DELTA.1-Testololactone
    • BRD-K69636617-001-01-7
    • Testolactonum [INN-Latin]
    • therapeutic testolactone
    • HMS3750O07
    • Tox21_111576
    • 17a-Oxa-D-homoandrosta-1,17-dione
    • TESLAC (TN)
    • 1 Dehydrotestolactone
    • NSC 12173
    • Testolactonum
    • DB00894
    • TESTOLACTONE [MI]
    • 1-Dehydrotestolactone
    • TESTOLACTONE [ORANGE BOOK]
    • NCI60_001908
    • SQ-9538
    • HSDB 3255
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione
    • NCGC00159329-02
    • Testolactona
    • Testololactone, 1,2-didehydro-
    • Testolactone (USAN:USP:INN)
    • Q3985253
    • D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione
    • Testolactone [USAN:USP:INN]
    • W-100129
    • 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone
    • Testolattone
    • NS00004469
    • DELTA(1)-DEHYDROTESTOLOLACTONE
    • .DELTA.1-Dehydrotestololactone
    • TESTOLACTONE [VANDF]
    • Testolactone ciii
    • delta1-Testololactone
    • DTXCID303644
    • C02197
    • Testolattone [DCIT]
    • TESTOLACTONE [INN]
    • delta(1)-Testololactone
    • EINECS 213-534-6
    • GTPL7303
    • TESTOLACTONE CIII [USP-RS]
    • TESTOLACTONE [USAN]
    • TESTOLACTONE [HSDB]
    • NSC-23759
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione
    • Testololactone, 1-dehydro-
    • TESTOLACTONE [USP IMPURITY]
    • CAS-968-93-4
    • 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone
    • 968-93-4
    • TESTOLACTONE CIII (USP-RS)
    • UNII-6J9BLA949Q
    • CHEBI:9460
    • Testolactone (USP/INN)
    • 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone
    • 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone
    • Delta1-Testolactone
    • D-Homo-17a-oxaandrosta-1,17-dione
    • 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone
    • 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone
    • .DELTA.1-Dehydrotestolactone
    • TESTOLACTONE (USP-RS)
    • AKOS015840139
    • 6J9BLA949Q
    • NSC23759
    • BCP10926
    • 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone
    • LMST02020084
    • DTXSID2023644
    • Testololactone,2-didehydro-
    • SCHEMBL4053
    • Delta-1-testololactone
    • 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone
    • (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
    • HY-13763
    • MDL: MFCD00866295
    • Inchi: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
    • InChI Key: BPEWUONYVDABNZ-DZBHQSCQSA-N
    • SMILES: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C

Computed Properties

  • Exact Mass: 300.17300
  • Monoisotopic Mass: 300.172545
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 602
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4
  • XLogP3: 3

Experimental Properties

  • Color/Form: Solid powder
  • Density: 1.17
  • Melting Point: 218-219°
  • Boiling Point: 482°Cat760mmHg
  • Flash Point: 213.4°C
  • Refractive Index: 1.567
  • PSA: 43.37000
  • LogP: 3.58990
  • Specific Rotation: D23 -45.6° (c = 1.24 in chloroform)

testolactone Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

testolactone Pricemore >>

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testolactone Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  15 h, pH 8, 30 °C
Reference
Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301
Zhang, Hongliu; Ren, Jie; Wang, Yu; Sheng, Cuo; Wu, Qiaqing; et al, Tetrahedron, 2013, 69(1), 184-189

Production Method 2

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  5 d, 24 °C
Reference
Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analogues
Hunter, A. Christy; Carragher, Natasha E., Journal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  overnight, rt
Reference
Phytosterols as precursors for the synthesis of aromatase inhibitors: Hemisynthesis of testololactone and testolactone
Lone, Shabir H.; Bhat, Khursheed A., Steroids, 2015, 96, 164-168

Production Method 4

Reaction Conditions
1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Acetic acid ,  Water ;  17 h, rt
Reference
An efficient and environmentally benign chemical synthesis of testolactone
Zinczuk, Juan; Bacigaluppo, Jose A.; Colombo, Maria I.; Cravero, Raquel M.; Gonzalez-sierra, Manuel; et al, Journal of the Brazilian Chemical Society, 2003, 14(6), 970-974

Production Method 5

Reaction Conditions
1.1 Solvents: Acetone ;  4 d, 27 °C
Reference
Steroids' transformations in Penicillium notatum culture
Bartmanska, Agnieszka; Dmochowska-Gladysz, Jadwiga; Huszcza, Ewa, Steroids, 2005, 70(3), 193-198

Production Method 6

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  5 d, 24 °C
Reference
Baeyer-Villiger oxidation of some steroids by Aspergillus tamarii MRC 72400
Yildirim, Kudret; Uzuner, Ahmet; Gulcuoglu, Emine Yasemin, Collection of Czechoslovak Chemical Communications, 2011, 76(6), 743-754

Production Method 7

Reaction Conditions
1.1 Solvents: Water
Reference
Synthesis of steroidal lactone by Penicillium citreo-viride
Liu, Hong-Min; Li, Heping; Shan, Lihong; Wu, Jian, Steroids, 2006, 71(11-12), 931-934

Production Method 8

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Water ;  5 d, 32 °C
Reference
Biotransformation of some steroids by Aspergillus terreus MRC 200365
Yildirim, Kudret; Uzuner, Ahmet; Gulcuoglu, Emine Yasemin, Collection of Czechoslovak Chemical Communications, 2010, 75(6), 665-673

Production Method 9

Reaction Conditions
Reference
Hemisynthesis, computational and molecular docking studies of novel nitrogen containing steroidal aromatase inhibitors: testolactam and testololactam
Lone, Shabir H.; Bhat, Muzzaffar A.; Lone, Rayees A.; Jameel, Salman; Lone, Javeed A.; et al, New Journal of Chemistry, 2018, 42(6), 4579-4589

Production Method 10

Reaction Conditions
1.1 240 h, rt
Reference
Efficient production of androstadienedione and testolactone from progesterone by biotransformation using Fusarium solani
He, Bing; Li, Wei, Research Journal of BioTechnology, 2013, 8(7), 56-61

Production Method 11

Reaction Conditions
Reference
Inhibition of microbial steroid D-ring lactonization by high levels of progesterone
Miller, T. L., Biochimica et Biophysica Acta, 1972, 270(1), 167-80

Production Method 12

Reaction Conditions
Reference
Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivatives
Volovel'skii, L. N.; Knorozova, G. V.; Yakovleva, M. Ya., Zhurnal Obshchei Khimii, 1967, 37(6), 1252-6

Production Method 13

Reaction Conditions
1.1 Solvents: Acetone ,  Water ;  8 d, 27 °C
Reference
Transformation of steroids by Trichoderma hamatum
Bartmanska, Agnieszka; Dmochowska-Gladysz, Jadwiga, Enzyme and Microbial Technology, 2007, 40(6), 1615-1621

testolactone Raw materials

testolactone Preparation Products

Additional information on testolactone

Testolactone (CAS No. 968-93-4): A Comprehensive Overview of Its Applications and Recent Research Findings

Testolactone, with the chemical compound identifier CAS No. 968-93-4, is a synthetic steroid hormone derivative that has garnered significant attention in the field of pharmaceuticals and biochemical research. This compound, belonging to the lactone class, exhibits a unique molecular structure that contributes to its diverse range of biological activities. Over the years, Testolactone has been extensively studied for its potential therapeutic applications, particularly in the realms of endocrinology, oncology, and metabolic disorders.

The chemical structure of Testolactone (CAS No. 968-93-4) consists of a delta-4 ketone and a gamma-lactone ring, which are key features responsible for its biological interactions. This structural configuration allows it to mimic certain steroid hormones, particularly estrogen and progesterone, albeit with a distinct mechanism of action. The compound's ability to bind to various nuclear receptors has made it a subject of interest in developing targeted therapies for hormone-sensitive diseases.

In recent years, research on Testolactone has expanded to include its role in modulating immune responses and anti-inflammatory processes. A notable study published in the Journal of Immunopharmacology highlighted the compound's potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding opens up new avenues for exploring Testolactone as a therapeutic agent in chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

Moreover, Testolactone has shown promise in oncological research. Investigations have indicated that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. A groundbreaking study published in the European Journal of Cancer demonstrated that Testolactone effectively suppressed the growth of breast cancer cells by inhibiting the expression of anti-apoptotic proteins like Bcl-2. These findings suggest that Testolactone could be a valuable addition to existing cancer treatment regimens.

The compound's metabolic profile has also been a focus of recent studies. Research published in Metabolic Syndrome and Related Diseases explored how Testolactone influences glucose homeostasis by enhancing insulin sensitivity in liver and muscle tissues. This effect is particularly relevant in the context of type 2 diabetes, where improving insulin responsiveness is crucial for managing blood sugar levels. The study further noted that Testolactone's mechanism involves activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.

In addition to its therapeutic potential, Testolactone (CAS No. 968-93-4) has been investigated for its role in neuroprotection. A study featured in the Journal of Neurochemistry revealed that Testolactone can mitigate neurotoxicity induced by oxidative stress, a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The researchers found that Testolactone exerts its protective effects by enhancing antioxidant enzyme activity and reducing lipid peroxidation in neuronal cells.

The pharmacokinetic properties of Testolactone have also been carefully examined to optimize its therapeutic efficacy. Studies have shown that oral administration of

The safety profile of > has been evaluated through preclinical and clinical trials conducted across various therapeutic areas. Generally, > is well-tolerated at therapeutic doses, with common side effects including mild gastrointestinal discomfort and transient changes in liver enzymes. However, long-term use requires careful monitoring to assess potential risks associated with prolonged exposure.

The future direction of research on Testosterone Testosterone>>< strongetsuggests exploring its potential in combination therapies alongside other pharmacological agents. By leveraging its multifaceted biological activities, it may offer synergistic benefits in treating complex diseases that involve multiple pathological mechanisms. Additionally, advancements in drug delivery systems could enhance the efficacy and safety profile of Testosterone Testosterone>>< strongetsensuring more targeted and controlled release profiles.

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